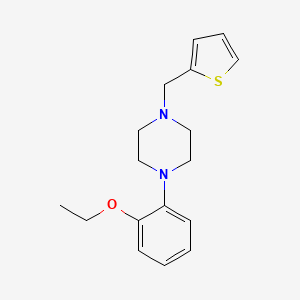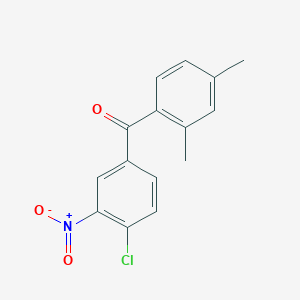
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine, also known as ETPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Additionally, it has been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, it has been shown to reduce the levels of oxidative stress and neuroinflammation, which are both implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is its relatively simple synthesis method, which makes it an attractive candidate for drug discovery and medicinal chemistry research. Additionally, it has been shown to exhibit significant pharmacological effects, making it a promising candidate for the treatment of various neurological disorders. However, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine. One area of interest is the development of new derivatives of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine and its potential applications in the treatment of various neurological disorders. Finally, there is a need for more studies on the safety and toxicity of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine, particularly in preclinical models.
In conclusion, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its simple synthesis method and significant pharmacological effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 2-ethoxyaniline with 2-thiophenemethanol in the presence of a reducing agent, such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders, including schizophrenia and anxiety disorders. Additionally, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons against oxidative stress and neuroinflammation.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-20-17-8-4-3-7-16(17)19-11-9-18(10-12-19)14-15-6-5-13-21-15/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONYUOCHXODQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)



![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)


